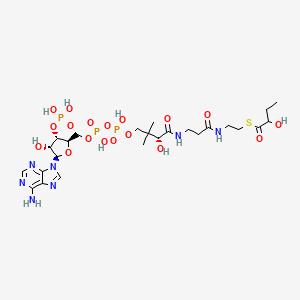

2-Hydroxybutyryl-CoA

Description

Properties

Molecular Formula |

C25H42N7O18P3S |

|---|---|

Molecular Weight |

853.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

AIYBLGFBHQLGMH-MIZDRFBCSA-N |

Isomeric SMILES |

CCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Synonyms |

2-hydroxybutyryl-CoA 2-hydroxybutyryl-coenzyme A coenzyme A, 2-hydroxybutyryl |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Genesis of 2-Hydroxybutyryl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic origins of 2-hydroxybutyryl-CoA, a short-chain acyl-CoA molecule implicated in various metabolic processes. This document details the primary biosynthetic pathways, key enzymatic reactions, regulatory mechanisms, and relevant quantitative data. Furthermore, it provides an overview of experimental protocols for the quantification of key metabolites and the characterization of enzymatic activities.

Executive Summary

This compound is primarily derived from the catabolism of the amino acids L-threonine and L-methionine. Both pathways converge on the formation of a key intermediate, α-ketobutyrate (also known as 2-oxobutanoate). This α-keto acid is subsequently reduced to 2-hydroxybutyrate, which is then activated to its coenzyme A (CoA) ester, this compound, primarily through the action of CoA transferases. The biosynthesis of this molecule is intricately regulated by allosteric mechanisms and at the transcriptional level, reflecting its connection to central amino acid and energy metabolism.

Primary Metabolic Pathways

The two principal pathways responsible for the generation of this compound are the degradation of L-threonine and L-methionine.

L-Threonine Degradation

L-threonine can be catabolized through two main routes that lead to the formation of α-ketobutyrate.

-

Threonine Dehydratase Pathway: This is a major pathway for threonine degradation. L-threonine is deaminated by the enzyme threonine dehydratase (also known as threonine ammonia-lyase) to produce α-ketobutyrate and ammonia.[1] This reaction is a key control point in the pathway.

-

Threonine Dehydrogenase Pathway: In this pathway, L-threonine is first oxidized by L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate.[1] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine (B1666218) and acetyl-CoA. While this pathway does not directly produce α-ketobutyrate, it is an important route for threonine catabolism. In humans, the threonine dehydrogenase pathway is considered a minor route for threonine degradation.[2]

L-Methionine Degradation

The catabolism of L-methionine also serves as a significant source of α-ketobutyrate. The key steps involve the transsulfuration pathway:

-

Formation of S-Adenosylmethionine (SAM): Methionine is first activated to SAM by methionine adenosyltransferase .

-

Transmethylation and Hydrolysis: SAM participates in various methylation reactions, yielding S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Formation of Cystathionine (B15957): Homocysteine condenses with serine in a reaction catalyzed by cystathionine β-synthase to form cystathionine.

-

Cleavage to α-Ketobutyrate: Cystathionine γ-lyase (also known as cystathionase) cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[3]

Formation of this compound from α-Ketobutyrate

Once α-ketobutyrate is formed, it undergoes a two-step conversion to this compound.

Reduction to 2-Hydroxybutyrate

α-Ketobutyrate is reduced to 2-hydroxybutyrate in a reaction catalyzed by lactate (B86563) dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase .[4] This reaction is dependent on the cellular NADH/NAD+ ratio.

Activation to this compound

The final step is the activation of 2-hydroxybutyrate to its CoA ester. This is primarily achieved through the action of CoA transferases, which transfer a CoA moiety from a donor molecule. Butyryl-CoA transferases and propionyl-CoA transferases have been shown to utilize 2-hydroxybutyrate as a substrate.[2][5] For instance, propionyl-CoA transferase can catalyze the following reaction:

2-hydroxybutyrate + Acetyl-CoA ⇌ this compound + Acetate

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| L-Threonine Dehydrogenase | Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 (mmol NADH formed/min/mg) | [6] |

| NAD+ | 0.010 | [6] | |||

| L-Threonine Dehydratase | Saccharomyces carlsbergensis | L-Threonine | 20 | - | [7] |

| Cystathionine β-Synthase | Yeast | L-Serine | 1.2 | - | [8] |

| L-Homocysteine | 2.0 (K_i_) | - | [8] | ||

| Human | L-Serine | 2.2 ± 0.5 | 2.5 ± 0.4 (s⁻¹) | [9] | |

| L-Homocysteine | 2.1 ± 0.2 (K_i_) | - | [9] | ||

| Propionyl-CoA Transferase | Ralstonia eutropha H16 | Propionyl-CoA | 0.3 | - | [10] |

| Acetyl-CoA | 0.6 | - | [10] | ||

| Acetate | 4.5 | - | [10] | ||

| 3-Hydroxybutyrate | 4.3 | - | [10] |

Note: Data for some enzymes, particularly the CoA transferase acting on 2-hydroxybutyrate, is limited and further research is needed for a complete kinetic characterization.

Experimental Protocols

Quantification of 2-Hydroxybutyrate and α-Ketobutyrate by LC-MS/MS

A common method for the sensitive and specific quantification of 2-hydroxybutyrate and its precursor α-ketobutyrate is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Biological samples (e.g., plasma, serum, tissue homogenates) are deproteinized, typically by protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol.

-

The supernatant is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved using a reversed-phase or HILIC column.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-hydroxybutyrate and α-ketobutyrate are monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.

Enzyme Assays

Threonine Dehydratase Assay: The activity of threonine dehydratase can be measured by monitoring the formation of α-ketobutyrate. A colorimetric assay involves the reaction of α-ketobutyrate with 2,4-dinitrophenylhydrazine (B122626) to form a colored product that can be quantified spectrophotometrically. Alternatively, a coupled enzyme assay can be used where the α-ketobutyrate produced is reduced by a dehydrogenase with the concomitant oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11][12]

Cystathionine β-Lyase Assay: The activity of cystathionine β-lyase can be determined by measuring the rate of production of one of its products, such as pyruvate (B1213749) or homocysteine. A coupled enzyme assay can be employed where the pyruvate produced is used as a substrate for lactate dehydrogenase, leading to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.[1][13][14]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at multiple levels to maintain metabolic homeostasis.

Allosteric Regulation

-

Threonine Dehydratase: This enzyme is a key regulatory point and is often subject to allosteric regulation. In many organisms, it is inhibited by L-isoleucine, the end product of the pathway for which α-ketobutyrate is a precursor, and activated by L-valine.[15] In human liver, L-threonine-L-serine dehydratase is allosterically activated by low concentrations of ATP and AMP and inhibited by high concentrations of these nucleotides.[16]

Transcriptional Regulation

The expression of genes encoding the enzymes involved in threonine and methionine metabolism is subject to transcriptional control. For instance, in proteobacteria, the expression of methionine metabolism genes is regulated by transcription factors such as MetJ and MetR.[17] In plants, the expression of genes in these pathways is regulated in response to developmental cues and environmental stresses.[18]

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to this compound are interconnected with central carbon and nitrogen metabolism. The following diagrams illustrate these relationships and a general experimental workflow for their investigation.

Caption: Metabolic pathways leading to the formation of this compound.

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolic origin of this compound is primarily rooted in the catabolism of L-threonine and L-methionine, converging on the key intermediate α-ketobutyrate. Subsequent reduction and CoA activation yield the final product. The regulation of these pathways is complex, involving allosteric control and transcriptional regulation, highlighting the integration of this compound metabolism with overall cellular metabolic status. Further research into the specific CoA ligases or transferases involved and their kinetic properties will provide a more complete understanding of the role of this molecule in health and disease, offering potential targets for therapeutic intervention.

References

- 1. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propionyl-CoA dependent biosynthesis of 2-hydroxybutyrate containing polyhydroxyalkanoates in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative kinetic properties of structure-bound and solubilized L-threonine dehydratase from brewer's yeast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. cdn.gentaur.com [cdn.gentaur.com]

- 13. researchgate.net [researchgate.net]

- 14. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Genomics of Transcriptional Regulation of Methionine Metabolism in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of 2-Hydroxybutyryl-CoA in Mammalian Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endogenous synthesis of 2-Hydroxybutyryl-CoA in mammalian cells is not a primary, dedicated metabolic pathway but rather a metabolic overflow route indicative of specific physiological states, particularly oxidative stress and insulin (B600854) resistance. The core of its synthesis lies in the generation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate), which is subsequently reduced to 2-hydroxybutyrate and then activated to its CoA ester. This guide details the key metabolic pathways, enzymes, and regulatory factors involved, presents quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the underlying processes. Understanding this pathway is critical due to the emergence of its upstream metabolite, 2-hydroxybutyrate, as a sensitive biomarker for metabolic diseases, including type 2 diabetes.

Core Metabolic Pathways of Synthesis

The synthesis of this compound is a multi-step process beginning with the production of α-ketobutyrate from amino acid catabolism. This keto acid is then reduced and activated.

Generation of the Precursor: α-Ketobutyrate

Two primary pathways converge to produce α-ketobutyrate in mammalian cells:

A. Threonine Catabolism: The degradation of the essential amino acid L-threonine is a direct route to α-ketobutyrate.[1] In humans and other mammals, this is predominantly catalyzed by the cytosolic enzyme threonine dehydratase (also known as threonine deaminase).[2][3] This enzyme facilitates a deamination and dehydration reaction to yield α-ketobutyrate and ammonia.[3]

-

Reaction: L-Threonine → α-Ketobutyrate + NH₃ + H₂O

-

Enzyme: Threonine Dehydratase (EC 4.3.1.19)

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

B. Methionine Catabolism and the Transsulfuration Pathway: A second major source of α-ketobutyrate is the transsulfuration pathway, which links methionine metabolism to cysteine and glutathione (B108866) synthesis.[4] This pathway becomes particularly active under conditions of oxidative stress, when the demand for the antioxidant glutathione (GSH) increases.[5] The final step, which releases α-ketobutyrate, is catalyzed by cystathionine γ-lyase .

-

Pathway: Methionine → ... → Homocysteine → Cystathionine → Cysteine + α-Ketobutyrate + NH₃

-

Key Enzyme: Cystathionine γ-lyase (CTH or CSE; EC 4.4.1.1)

-

Significance: This links α-ketobutyrate production directly to the cellular redox state and the demand for antioxidants.[6][7]

Reduction to 2-Hydroxybutyrate (α-Hydroxybutyrate)

Once formed, α-ketobutyrate can be diverted from its canonical path to propionyl-CoA and instead be reduced to 2-hydroxybutyrate (2-HB).[4] This reaction is catalyzed by dehydrogenases that utilize NADH as a reducing agent.

-

Reaction: α-Ketobutyrate + NADH + H⁺ ⇌ 2-Hydroxybutyrate + NAD⁺

-

Enzymes:

-

Regulatory Driver: The direction of this reaction is highly dependent on the intracellular NADH/NAD⁺ ratio . An elevated ratio, often resulting from increased fatty acid β-oxidation (a hallmark of insulin resistance) or impaired mitochondrial function, strongly favors the reduction of α-ketobutyrate to 2-hydroxybutyrate.[1][8]

Activation to this compound

The final step is the activation of 2-hydroxybutyrate to its high-energy thioester, this compound. This is a crucial step for its potential entry into downstream metabolic pathways, such as histone acylation. This conversion is catalyzed by an acyl-CoA synthetase, though a specific enzyme dedicated to 2-hydroxybutyrate has not been fully characterized in mammals. It is likely performed by short- to medium-chain acyl-CoA synthetases (ACSMs) that have broad substrate specificity.

-

Reaction: 2-Hydroxybutyrate + ATP + Coenzyme A → this compound + AMP + PPi

-

Enzyme Class: Acyl-CoA Synthetase (e.g., ACSM family)

Visualization of Pathways and Workflows

Diagram 1: Overall Synthesis Pathway

Diagram 2: Regulatory Logic

Diagram 3: Experimental Workflow

Quantitative Data

Quantitative data for the enzymes and metabolites in this pathway can vary significantly based on tissue type, species, and physiological condition. The following tables summarize representative data from the literature.

Table 1: Key Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |

| Threonine Dehydratase | E. coli (recombinant) | L-Threonine | ~0.8-35 (allosteric) | Not specified | [2][9] |

| Cystathionine γ-lyase | Human (recombinant) | Cystathionine | 0.8 ± 0.1 | 5.5 ± 0.2 | [10] |

| Lactate Dehydrogenase | Rabbit Muscle | 2-Ketobutyrate | 3.0 x 10⁻¹¹ (K_eq) | Not specified | [11] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, cofactor concentration). Data for mammalian threonine dehydratase is sparse due to its complex regulation.

Table 2: Metabolite Concentrations

| Metabolite | Matrix | Condition | Concentration (µM) | Reference |

| 2-Hydroxybutyrate | Human Serum | Healthy/Fasting | 20 - 80 | [12][13] |

| 2-Hydroxybutyrate | Human Serum | Insulin Resistance | >80 (elevated) | [13][14] |

| 2-Hydroxybutyrate | Human Saliva | Healthy | 10.4 ± 9.2 | [14] |

| 2-Hydroxybutyrate | Human CSF | Healthy | 37.0 ± 24.0 | [14] |

| Acyl-CoAs (general) | Mammalian Liver | - | 15 - 150 nmol/g tissue | [15] |

Note: Concentrations of this compound are not well-established and are expected to be very low, existing within the broader pool of short-chain acyl-CoAs.

Experimental Protocols

Quantification of 2-Hydroxybutyrate and Short-Chain Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of target metabolites.

A. Sample Preparation (Acyl-CoA Extraction):

-

Flash-freeze biological samples (e.g., cell pellets, tissue) in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen sample in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid (SSA) or an acetonitrile/methanol/water mixture).[16][17]

-

Include an isotope-labeled internal standard (e.g., 2-hydroxybutanoic-d3 acid) for accurate quantification.[12]

-

Vortex vigorously and incubate on ice to allow for protein precipitation and metabolite extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris.

-

Carefully collect the supernatant containing the metabolites for analysis.[16]

B. LC-MS/MS Analysis:

-

Chromatography: Use a UPLC/HPLC system with a suitable column (e.g., C18) to separate the metabolites. A gradient of mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), is typically used.[18]

-

Mass Spectrometry:

-

Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Use electrospray ionization (ESI) in either positive or negative mode. Short-chain acyl-CoAs are often more efficiently ionized in positive mode.[16]

-

Define specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity.

-

-

Quantification: Generate a standard curve using known concentrations of the analyte. Quantify the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[18]

Enzyme Activity Assay: Cystathionine γ-lyase (CTH/CSE)

This protocol measures the production of cysteine from cystathionine.

-

Reaction Buffer: Prepare a suitable buffer, such as 200 mM Bis-Tris Propane, pH 8.25.

-

Reaction Mixture: In a microplate well or tube, combine the reaction buffer, 50 µM PLP (cofactor), 1 mM DTT, and the enzyme source (e.g., tissue homogenate, cell lysate).[19]

-

Initiation: Start the reaction by adding the substrate, L-cystathionine (e.g., to a final concentration of 1-10 mM).

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection (Gaitonde Method):

-

Stop the reaction by adding an acid ninhydrin (B49086) reagent.[19]

-

Boil the mixture to allow for color development. Cysteine reacts specifically to form a red product.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

-

Calculation: Determine the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of cysteine. Express activity as nmol or µmol of product formed per minute per mg of protein.

Enzyme Activity Assay: Threonine Dehydratase (TDH)

This colorimetric assay measures the NADH produced in a coupled reaction.

-

Principle: The primary reaction (Threonine → α-ketobutyrate + NH₃) is coupled to a second reaction where the α-ketobutyrate is oxidized, leading to the reduction of NAD⁺ to NADH. The NADH is then used to reduce a tetrazolium salt (INT) to a colored formazan (B1609692) product.[20]

-

Reaction Mixture: Prepare a reaction mix containing buffer, L-threonine, NAD⁺, and a coupling enzyme system that includes a diaphorase.

-

Initiation: Add the enzyme source (cell lysate or tissue homogenate) to the reaction mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C).

-

Detection: Monitor the increase in absorbance at ~492 nm over time, which corresponds to the formation of the formazan dye.[20]

-

Calculation: The rate of change in absorbance is directly proportional to the TDH activity in the sample. Calculate the specific activity based on an NADH standard curve.

References

- 1. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 5. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]

- 6. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 9. journals.asm.org [journals.asm.org]

- 10. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmrservice.com [bmrservice.com]

The Discovery and Initial Characterization of 2-Hydroxyisobutyryl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery and initial characterization of 2-hydroxyisobutyryl-coenzyme A (2-HIB-CoA), a significant metabolite in bacterial xenobiotic degradation pathways. While the initial query focused on 2-hydroxybutyryl-CoA, the preponderance of scientific literature points to the discovery and characterization of its isomer, 2-hydroxyisobutyryl-CoA, as a novel and pivotal molecule in specific metabolic contexts. This guide will focus on 2-hydroxyisobutyryl-CoA, a molecule of growing interest due to its role in microbial metabolism and its potential as a biomarker for metabolic diseases in humans.

The discovery of 2-HIB-CoA is intrinsically linked to the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE). In the Gram-negative bacterium Aquincola tertiaricarbonis L108, 2-hydroxyisobutyric acid (2-HIBA) is formed as an intermediate in the degradation of MTBE[1]. The subsequent activation of 2-HIBA to its coenzyme A thioester, 2-HIB-CoA, marks a critical step in this metabolic pathway, enabling its further isomerization and entry into central metabolism. This guide will detail the key enzymes involved, their kinetic properties, and the experimental methodologies used for their characterization.

Core Concepts: The Central Role of 2-HIBA-CoA Ligase and 2-Hydroxyisobutyryl-CoA Mutase

The metabolism of 2-HIBA to a central metabolic intermediate is a two-step process catalyzed by two key enzymes:

-

2-Hydroxyisobutyryl-CoA Ligase (HCL): This enzyme activates 2-HIBA by ligating it to coenzyme A, an ATP-dependent reaction that forms 2-HIB-CoA.

-

2-Hydroxyisobutyryl-CoA Mutase (HCM): A coenzyme B12-dependent enzyme that catalyzes the reversible isomerization of 2-HIB-CoA to (S)-3-hydroxybutyryl-CoA[2][3]. (S)-3-hydroxybutyryl-CoA is a common metabolite that can be readily integrated into central metabolic pathways.

The discovery and characterization of these enzymes have been pivotal in understanding the microbial degradation of MTBE and have opened avenues for biotechnological applications, such as the production of biofuels and other valuable chemicals[4][5].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in 2-HIB-CoA metabolism.

Table 1: Kinetic Parameters of 2-Hydroxyisobutyryl-CoA Mutase (HCM) from Aquincola tertiaricarbonis

| Substrate | K_m_ (µM) | V_max_ (nmol min⁻¹ mg⁻¹) |

| 2-Hydroxyisobutyryl-CoA | 130 ± 20 | 1,100 ± 60 |

| (S)-3-Hydroxybutyryl-CoA | 210 ± 30 | 1,300 ± 80 |

| (R)-3-Hydroxybutyryl-CoA | > 1000 | Not determined |

Data obtained from Yaneva et al. (2012). The enzyme assay was performed at pH 6.6 and 30°C.

Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase

| Enzyme Variant | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (s⁻¹ mM⁻¹) |

| Wild-Type | 120 | 1.3 | 11 |

| E493A Mutant | - | - | - |

| E493Q Mutant | - | - | - |

| E493K Mutant | - | - | - |

Note: While not the primary focus, this related enzyme's kinetics are provided for context. Data from Zahn et al. (2020) for the lyase from an actinobacterium, which also acts on 2-HIB-CoA. Specific values for the mutants were described as reduced but not explicitly provided in the abstract[1].

Signaling and Metabolic Pathways

The primary metabolic pathway involving 2-HIB-CoA is the degradation of MTBE. The following diagram illustrates this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-HIB-CoA. These protocols are based on established methods for similar molecules and enzymes and should be adapted as necessary.

Protocol 1: Synthesis of 2-Hydroxyisobutyryl-CoA

This protocol is based on the synthesis of acyl-CoA esters from their free acids via a thiophenyl ester intermediate[8].

Materials:

-

2-Hydroxyisobutyric acid

-

Thiophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

Coenzyme A (lithium salt)

-

Sodium bicarbonate

-

Dowex 50W-X8 resin (Na⁺ form)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

HPLC system for purification

Procedure:

-

Synthesis of S-phenyl 2-hydroxyisobutyrothioate: a. Dissolve 2-hydroxyisobutyric acid and a slight molar excess of thiophenol in ethyl acetate. b. Add a molar equivalent of DCC dissolved in ethyl acetate dropwise at 0°C. c. Stir the reaction mixture at room temperature overnight. d. Filter the precipitated dicyclohexylurea and wash with ethyl acetate. e. Wash the filtrate sequentially with 5% sodium bicarbonate and water. f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude thiophenyl ester. g. Purify the thiophenyl ester by column chromatography on silica (B1680970) gel.

-

Synthesis of 2-Hydroxyisobutyryl-CoA: a. Dissolve the purified S-phenyl 2-hydroxyisobutyrothioate in a minimal amount of acetone. b. In a separate flask, dissolve coenzyme A in an equal volume of 0.2 M sodium bicarbonate. c. Add the thiophenyl ester solution to the coenzyme A solution and stir the mixture under a nitrogen atmosphere at room temperature for 2-3 hours. d. Monitor the reaction by HPLC. e. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. f. Extract the unreacted thiophenol with diethyl ether. g. Purify the aqueous solution containing 2-HIB-CoA by preparative reverse-phase HPLC. h. Lyophilize the purified fractions to obtain 2-HIB-CoA as a white powder.

Protocol 2: Expression and Purification of His-tagged 2-Hydroxyisobutyryl-CoA Mutase (HCM)

This is a general protocol for the expression and purification of a His-tagged protein from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged HCM gene.

-

Luria-Bertani (LB) medium with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Sonicator or French press.

-

Centrifuge.

Procedure:

-

Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight. d. Harvest the cells by centrifugation.

-

Purification: a. Resuspend the cell pellet in lysis buffer. b. Lyse the cells by sonication or using a French press on ice. c. Centrifuge the lysate at high speed to pellet the cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged protein with elution buffer. g. Collect the fractions and analyze by SDS-PAGE for purity. h. Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 3: Enzyme Assay for 2-Hydroxyisobutyryl-CoA Mutase (HCM) Activity

This assay is based on the HPLC-monitoring of the conversion of 2-HIB-CoA to 3-hydroxybutyryl-CoA[9].

Materials:

-

Purified HCM enzyme.

-

2-Hydroxyisobutyryl-CoA (substrate).

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.6, containing 10% glycerol).

-

Coenzyme B12 (adenosylcobalamin).

-

Stop solution (e.g., 10% perchloric acid).

-

HPLC system with a C18 column.

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

Procedure:

-

Prepare a reaction mixture containing assay buffer, coenzyme B12, and the purified HCM enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for enzyme-cofactor interaction.

-

Initiate the reaction by adding the substrate, 2-HIB-CoA.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the stop solution.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (2-HIB-CoA) and the product (3-hydroxybutyryl-CoA).

-

Calculate the initial reaction velocity from the rate of product formation or substrate consumption.

Protocol 4: Enzyme Assay for 2-HIBA-CoA Ligase Activity

This is a representative spectrophotometric assay based on the consumption of ATP, coupled to the oxidation of NADH.

Materials:

-

Purified 2-HIBA-CoA ligase.

-

2-Hydroxyisobutyric acid (substrate).

-

Coenzyme A (substrate).

-

ATP (substrate).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

MgCl₂.

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂, 2-HIBA, CoA, ATP, PEP, and NADH.

-

Add the coupling enzymes, PK and LDH.

-

Initiate the reaction by adding the purified 2-HIBA-CoA ligase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is stoichiometrically linked to the rate of AMP and PPi formation by the ligase.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion

The discovery and characterization of 2-hydroxyisobutyryl-CoA and its associated enzymes have significantly advanced our understanding of microbial xenobiotic degradation. The methodologies outlined in this guide provide a framework for researchers to further investigate this and related metabolic pathways. Future research may focus on elucidating the kinetic parameters of 2-HIBA-CoA ligase, determining the intracellular concentrations of 2-HIB-CoA to better understand metabolic flux, and exploring the broader physiological roles of this metabolite, including its potential as a biomarker in human health and disease.

References

- 1. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Structures of 2-Hydroxyisobutyric Acid-CoA Ligase Reveal Determinants of Substrate Specificity and Describe a Multi-Conformational Catalytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]

- 9. Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 2-Hydroxybutyryl-CoA in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyryl-CoA is a short-chain acyl-coenzyme A (CoA) molecule that has emerged as a metabolite of significant interest at the crossroads of amino acid catabolism, fatty acid metabolism, and cellular redox status. While its free acid form, 2-hydroxybutyrate (2-HB), is an established biomarker for insulin (B600854) resistance and oxidative stress, the direct biological roles of the CoA-esterified form are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic origins, potential enzymatic pathways, and its putative role as a signaling molecule. We consolidate available quantitative data, outline experimental methodologies for its study, and present key metabolic pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts targeting metabolic disorders.

Introduction

Metabolic homeostasis relies on the intricate interplay of numerous metabolic pathways. Short-chain acyl-CoAs are central players in this network, serving as activated intermediates for a wide array of biochemical transformations. Among these, this compound has garnered increasing attention. Its precursor, 2-hydroxybutyrate (2-HB), is produced as a byproduct of the catabolism of the amino acids threonine and methionine, as well as during periods of increased oxidative stress that impact glutathione (B108866) synthesis. The conversion of 2-HB to its CoA thioester, this compound, positions it at a critical juncture with the potential to influence cellular metabolism and signaling. This guide delves into the knowns and unknowns of this compound metabolism, providing a foundational resource for the scientific community.

Metabolic Pathways Involving this compound

The metabolic journey of this compound begins with the generation of its precursor, α-ketobutyrate (α-KB), which is subsequently reduced to 2-hydroxybutyrate (2-HB). The activation of 2-HB to this compound is a critical, yet not fully characterized, step in its metabolism.

Generation of the Precursor, 2-Hydroxybutyrate

2-Hydroxybutyrate is primarily derived from the catabolism of L-threonine and L-methionine, which converge on the intermediate α-ketobutyrate.[1] Under conditions of a high NADH/NAD+ ratio, indicative of increased fatty acid oxidation or impaired mitochondrial function, lactate (B86563) dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH) can reduce α-ketobutyrate to 2-hydroxybutyrate.[1]

Another significant source of α-ketobutyrate is the transsulfuration pathway involved in glutathione biosynthesis.[2] During oxidative stress, an increased demand for the antioxidant glutathione leads to a higher flux through this pathway, resulting in elevated production of α-ketobutyrate and, consequently, 2-hydroxybutyrate.[2]

The gut microbiota has also been identified as a contributor to the systemic pool of 2-hydroxybutyrate, with various bacterial species capable of its synthesis from substrates like aspartic acid, methionine, and threonine.[3][4]

Putative Synthesis of this compound

The activation of 2-hydroxybutyrate to this compound is presumed to be catalyzed by an acyl-CoA synthetase. While a specific enzyme with high substrate specificity for 2-hydroxybutyrate has not yet been definitively identified in mammalian tissues, members of the short- and medium-chain acyl-CoA synthetase families are potential candidates due to their known broad substrate specificity.[5]

Potential Metabolic Fates of this compound

Once formed, this compound can potentially enter several metabolic pathways:

-

Dehydrogenation: A putative 2-hydroxyacyl-CoA dehydrogenase could oxidize this compound to 2-oxobutyryl-CoA (α-ketobutyryl-CoA). This would feed back into the main catabolic pathway of threonine and methionine, ultimately leading to the production of propionyl-CoA, which can enter the citric acid cycle.

-

Histone Acylation (Hypothetical): In recent years, a variety of short-chain acyl-CoAs have been shown to be donors for histone acylation, a post-translational modification that plays a crucial role in regulating gene expression. While β-hydroxybutyrylation of histones has been documented, the existence of 2-hydroxybutyrylation is currently speculative but represents an exciting area of future research.[6][7][8]

Quantitative Data on 2-Hydroxybutyrate and Related Metabolites

While direct quantitative data for this compound in various biological matrices is limited, the concentration of its precursor, 2-hydroxybutyrate, has been extensively studied and serves as a proxy for the flux through this metabolic node.

| Metabolite | Matrix | Condition | Concentration (µM) | Reference |

| 2-Hydroxybutyrate | Human Plasma | Healthy | 20 - 100 | [9] |

| 2-Hydroxybutyrate | Human Plasma | Type 2 Diabetes | Elevated | [9] |

| 2-Hydroxybutyrate | Human Serum | Severe Preeclampsia | Significantly Increased | [9] |

| Acyl-CoAs (various) | Mouse Liver | - | pmol/mg tissue | [10] |

Note: The concentrations of 2-hydroxybutyrate can vary significantly based on factors such as diet, age, and metabolic state. The data for acyl-CoAs are generalized, as specific data for this compound is not widely available.

Experimental Protocols

The analysis of short-chain acyl-CoAs like this compound presents analytical challenges due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.

General Workflow for Acyl-CoA Quantification by LC-MS/MS

A typical workflow involves rapid quenching of metabolism, extraction of the acyl-CoAs, chromatographic separation, and detection by mass spectrometry.

Key Methodological Considerations

-

Sample Preparation: Rapid inactivation of enzymes is crucial to prevent the degradation of acyl-CoAs. This is typically achieved by snap-freezing samples in liquid nitrogen. Extraction is often performed with acidic organic solvents to precipitate proteins and stabilize the acyl-CoAs.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C- or 2H-labeled acyl-CoAs) is essential for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs. Ion-pairing reagents are often added to the mobile phase to improve retention and peak shape. Hydrophilic interaction liquid chromatography (HILIC) can be an alternative for separating polar short-chain acyl-CoAs.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantifying low-abundance acyl-CoAs in complex biological matrices. Specific precursor-product ion transitions for this compound would need to be determined using a pure standard.

A detailed protocol for the analysis of short-chain fatty acids, which can be adapted for their CoA esters, can be found in the literature.[2][11][12][13]

Biological Significance and Future Directions

The biological significance of this compound is intrinsically linked to the metabolic state of the cell. Its formation reflects an overflow from amino acid catabolism and a state of reductive stress. While the direct functions of this compound are still under investigation, several key areas warrant further exploration:

-

Enzyme Identification: The definitive identification and characterization of the acyl-CoA synthetase(s) and potential dehydrogenase(s) that act on 2-hydroxybutyrate and its CoA ester in mammals are critical next steps.

-

Protein 2-Hydroxybutyrylation: Investigating whether this compound can serve as a donor for histone and non-histone protein acylation is a high-priority research area. This could uncover a novel layer of metabolic regulation of gene expression and protein function.

-

Role in Disease: Given the strong association of 2-hydroxybutyrate with insulin resistance and other metabolic disorders, elucidating the role of this compound in the pathophysiology of these conditions could lead to the identification of new therapeutic targets.

-

Microbiome-Host Interactions: Further research into the contribution of the gut microbiome to the systemic pool of 2-hydroxybutyrate and potentially this compound could reveal new avenues for modulating host metabolism through microbial interventions.[3][4][14]

Conclusion

This compound is a metabolically significant molecule that sits (B43327) at the interface of major metabolic pathways and cellular redox status. While our understanding of its direct biological roles is still in its infancy, the established importance of its precursor, 2-hydroxybutyrate, as a biomarker for metabolic disease highlights the need for further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to unravel the complexities of this compound metabolism and its implications for human health and disease. As analytical techniques continue to improve, we anticipate a rapid expansion of our knowledge regarding this intriguing and potentially crucial metabolic intermediate.

References

- 1. Proteomics and β-hydroxybutyrylation Modification Characterization in the Hearts of Naturally Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 6. PTM BIO [ptmbio.com]

- 7. Global Profiling of Protein β-hydroxybutyrylome in Porcine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomic analysis-identified 2-hydroxybutyric acid might be a key metabolite of severe preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]

- 14. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxybutyryl-CoA in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 2-hydroxybutyryl-CoA, a short-chain acyl-coenzyme A derivative. Contrary to intermediates of canonical fatty acid β-oxidation, this compound is primarily involved in anaerobic microbial metabolism, specifically in the fermentation of amino acids such as threonine. This document elucidates its metabolic origins, enzymatic processing, and its indirect relationship with fatty acid oxidation. Furthermore, it details robust experimental protocols for the extraction, quantification, and enzymatic characterization of this compound, and presents relevant quantitative data and metabolic pathway visualizations to support advanced research and drug development endeavors.

Introduction: Distinguishing this compound in Cellular Metabolism

In the landscape of cellular metabolism, the nomenclature of acyl-CoA species can be nuanced. It is critical to distinguish this compound from its isomers and other structurally similar molecules that play distinct roles:

-

3-Hydroxybutyryl-CoA: An intermediate in the standard mitochondrial β-oxidation of fatty acids and in ketone body metabolism.[1]

-

2-Hydroxyisobutyryl-CoA: Involved in the bacterial degradation of xenobiotics like the fuel additive methyl tert-butyl ether (MTBE) and acetone.[2]

-

2-Methyl-3-hydroxybutyryl-CoA: An intermediate in the catabolic pathway of the branched-chain amino acid isoleucine.[3]

This guide focuses exclusively on This compound , which is formally the coenzyme A thioester of 2-hydroxybutanoic acid. Its primary significance lies not in mainstream energy metabolism in mammals, but in specialized anaerobic pathways. However, its precursor, 2-oxobutanoate (B1229078) (also known as α-ketobutyrate), and its corresponding free acid, 2-hydroxybutyrate (2-HB), have gained attention as biomarkers for metabolic stress, insulin (B600854) resistance, and type 2 diabetes, indirectly linking this compound to broader metabolic dysregulation.[4][5]

Metabolic Pathways Involving this compound

The principal route for the generation of this compound is through the catabolism of L-threonine, particularly in anaerobic bacteria such as Clostridium and Fusobacterium species.

Generation from L-Threonine Degradation

The pathway commences with the deamination of L-threonine to 2-oxobutanoate, a reaction catalyzed by threonine deaminase (also known as threonine ammonia-lyase).[6] 2-oxobutanoate stands at a metabolic branchpoint. It can be oxidatively decarboxylated to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[7] Alternatively, under certain conditions, 2-oxobutanoate can be reduced to (R)-2-hydroxybutyrate. This reduction is followed by activation to (R)-2-hydroxybutyryl-CoA.

Enzymatic Dehydration in Anaerobic Fermentation

The metabolic relevance of this compound is most pronounced in the context of anaerobic amino acid fermentation. In organisms like Clostridium propionicum, (R)-2-hydroxybutyryl-CoA is a substrate for the enzyme 2-hydroxyacyl-CoA dehydratase .[3][8] This enzyme catalyzes the syn-elimination of water to form an enoyl-CoA intermediate, in this case, crotonyl-CoA.

This dehydration is mechanistically challenging because the β-hydrogen is not chemically activated. Consequently, the reaction proceeds via a sophisticated radical-based mechanism.[8] The 2-hydroxyacyl-CoA dehydratases are typically two-component systems comprising an activator protein (an iron-sulfur cluster-containing ATPase) and the dehydratase itself, which also contains iron-sulfur clusters and a flavin cofactor.[8][9]

Indirect Link to Fatty Acid Oxidation

This compound does not directly participate in the mitochondrial β-oxidation spiral. The connection to fatty acid metabolism is indirect and occurs through shared intermediates:

-

Propionyl-CoA: As shown in the threonine degradation pathway, 2-oxobutanoate can be converted to propionyl-CoA. Propionyl-CoA is also a product of the β-oxidation of odd-chain fatty acids. It is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the TCA cycle.

-

Butyryl-CoA: The product of the this compound dehydration and subsequent reduction is butyryl-CoA, which is an intermediate in the β-oxidation of fatty acids with four or more carbons.

Thus, while mechanistically distinct, the pathways involving this compound converge with the central pathways of fatty acid and energy metabolism.

Quantitative Data

The quantification of short-chain acyl-CoAs is challenging due to their low abundance and instability. Data for this compound in mammalian tissues is scarce, but its presence has been documented in plant tissues. The table below also includes data for the structurally similar lactoyl-CoA in mammalian cells and tissues to provide a comparative context for expected concentration ranges.

| Analyte | Matrix | Concentration (pmol/mg wet weight) | Analytical Method | Reference |

| This compound | Arabidopsis thaliana Leaves | 0.15 ± 0.10 | LC-MS/MS | [10] |

| This compound | Arabidopsis thaliana Siliques | 0.017 ± 0.008 | LC-MS/MS | [10] |

| Lactoyl-CoA | Mouse Heart (Fed) | 0.0172 | LC-HRMS | [11][12] |

| Lactoyl-CoA | Mouse Heart (Fasted) | 0.0187 | LC-HRMS | [11][12] |

| Propionyl-CoA | Mouse Heart | 0.476 ± 0.224 | LC-HRMS | [11][12] |

| Acetyl-CoA | Mouse Heart | 5.77 ± 3.08 | LC-HRMS | [11][12] |

Table 1: Representative concentrations of this compound and other relevant short-chain acyl-CoAs in biological samples.

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the extraction and analysis of short-chain acyl-CoAs from biological tissues.

Protocol Details:

-

Sample Preparation and Homogenization:

-

Rapidly weigh ~50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

-

Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[13]

-

Homogenize thoroughly on ice until no visible tissue fragments remain.

-

-

Solvent Extraction:

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a weak anion exchange SPE column (e.g., Oasis WAX) with methanol, followed by equilibration with water.

-

Load the supernatant from the previous step onto the SPE column.

-

Wash the column with 2% formic acid to remove neutral and cationic impurities.[14]

-

Wash with methanol to remove lipids.

-

Elute the acyl-CoAs with a basic solvent, such as 2-5% ammonium hydroxide (B78521) in methanol.[14]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient will start with a low percentage of B, ramping up to elute the more hydrophobic long-chain species. Short-chain acyl-CoAs like this compound will elute early.

-

Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). The characteristic neutral loss for acyl-CoAs is 507 Da (the 3'-phospho-ADP moiety).[4]

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) This compound 854.6 347.2 Internal Standard (C17-CoA) 1020.6 513.3

Table 2: Example MRM transitions for the analysis of this compound.[10][15]

-

Enzymatic Assay for 2-Hydroxyacyl-CoA Dehydratase Activity

This protocol describes a spectrophotometric assay to measure the activity of 2-hydroxyacyl-CoA dehydratases, such as the one from Clostridium propionicum which acts on this compound. The assay is performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme. The formation of the product, crotonyl-CoA, which has a double bond, can be monitored by the increase in absorbance at 263 nm.

Reagents and Equipment:

-

Anaerobic chamber or glove box.

-

UV/Vis spectrophotometer with cuvette holder inside the anaerobic chamber.

-

Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM DTT).

-

Substrate: (R)-2-hydroxybutyryl-CoA (synthesized enzymatically or chemically).

-

Purified 2-hydroxyacyl-CoA dehydratase and its corresponding activator protein.

-

ATP solution.

-

Reducing agent (e.g., sodium dithionite (B78146) or titanium(III) citrate).

Assay Procedure:

-

Prepare all buffers and solutions and make them anaerobic by sparging with an inert gas (e.g., nitrogen or argon) and bringing them into the anaerobic chamber.

-

In an anaerobic cuvette, prepare a reaction mixture containing:

-

Anaerobic buffer to a final volume of 1 mL.

-

Dehydratase enzyme (Component D) and Activator enzyme (Component A).[8]

-

ATP (final concentration ~2 mM).

-

Reducing agent to ensure the iron-sulfur clusters are in the reduced state.

-

-

Pre-incubate the mixture for 5-10 minutes to allow for enzyme activation.

-

Initiate the reaction by adding the substrate, (R)-2-hydroxybutyryl-CoA, to a final concentration in the range of its Kₘ (e.g., 50-200 µM).

-

Immediately monitor the increase in absorbance at 263 nm (ε ≈ 6.7 mM⁻¹cm⁻¹ for crotonyl-CoA).

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of crotonyl-CoA per minute.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| 2-Hydroxyglutaryl-CoA Dehydratase (C. symbiosum) | (R)-2-Hydroxyglutaryl-CoA | 140 | 125 | [16][17] |

| 2-Hydroxyisocaproyl-CoA Dehydratase (C. difficile) | (R)-2-Hydroxyisocaproyl-CoA | N/A | N/A | [9] |

| Lactyl-CoA Dehydratase (C. propionicum) | (R)-Lactyl-CoA | N/A | N/A |

Conclusion and Future Directions

This compound is a specialized metabolite primarily associated with anaerobic bacterial fermentation pathways rather than canonical fatty acid oxidation. Its formation from threonine catabolism and subsequent enzymatic dehydration represent a unique metabolic niche. The rising interest in its corresponding free acid, 2-hydroxybutyrate, as a biomarker for metabolic diseases underscores the need for a deeper understanding of the entire pathway, including the regulation and fate of this compound.

For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for investigating this metabolite. Future research should focus on:

-

Quantifying this compound levels in mammalian tissues under various physiological and pathophysiological conditions to ascertain its relevance beyond the microbiome.

-

Identifying and characterizing the mammalian enzymes that may act on this compound.

-

Exploring the potential regulatory roles of this compound or its derivatives on major metabolic pathways, including fatty acid oxidation and synthesis.

A thorough investigation into these areas will clarify the role of this compound in health and disease, potentially revealing new therapeutic targets for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 6. forensicrti.org [forensicrti.org]

- 7. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyisocaproyl-CoA dehydratase and its activator from Clostridium difficile [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. biorxiv.org [biorxiv.org]

- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]

- 16. Lactate reduction in Clostridium propionicum. Purification and properties of lactyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Compartmentalization of 2-Hydroxybutyryl-CoA: A Technical Guide to Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

2-Hydroxybutyryl-CoA is an emerging acyl-Coenzyme A species implicated in cellular metabolism and the regulation of protein function through post-translational modification. Understanding its subcellular distribution is critical to elucidating its precise biological roles and identifying potential therapeutic targets. Direct quantitative data on the subcellular pools of this compound is not yet prevalent in scientific literature. This technical guide consolidates the current, inferred knowledge of its localization based on metabolic pathways and provides detailed experimental protocols for researchers to quantitatively determine its distribution across cellular compartments. We present a framework for isolating mitochondria, peroxisomes, and cytosolic/nuclear fractions, coupled with analytical methods for sensitive acyl-CoA detection, to empower further investigation into this key metabolite.

Inferred Subcellular Distribution of this compound

While direct quantitative measurements are pending in the literature, the subcellular localization of this compound can be inferred from the known locations of enzymes and metabolic pathways that produce or consume it and related molecules. The primary compartments of interest are the mitochondria, peroxisomes, and the nucleo-cytosolic space.

| Subcellular Compartment | Quantitative Data (Concentration/Relative Abundance) | Key Metabolic Roles & Evidence |

| Mitochondria | Not Yet Determined - Presence Inferred | Production Hub: Site of fatty acid β-oxidation and catabolism of amino acids (e.g., isoleucine), which generate various short-chain acyl-CoAs. Enzymes such as short-chain acyl-CoA dehydrogenase (ACADS) and 3-hydroxyacyl-CoA dehydrogenases are localized here, suggesting it as a primary site for this compound synthesis.[1][2][3][4] |

| Peroxisomes | Not Yet Determined - Presence Inferred | Degradation Hub: Peroxisomes are crucial for the α-oxidation of specific fatty acids. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) , which cleaves 2-hydroxyacyl-CoAs, is exclusively peroxisomal.[5][6][7][8] This strongly indicates that this compound is a substrate for degradation within this organelle. |

| Nucleus / Cytosol | Not Yet Determined - Presence Inferred | Regulatory Hub: The discovery of lysine (B10760008) β-hydroxybutyrylation (a related modification) on histones and other proteins in the nucleus and cytoplasm necessitates a local pool of the donor molecule.[1] This pool may be generated cytosolically by enzymes like acyl-CoA synthetases or exported from mitochondria.[1] |

Experimental Protocols for Determining Subcellular Localization

To quantitatively assess this compound pools, a multi-step approach involving subcellular fractionation followed by sensitive analytical detection is required.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is adapted from established methods for isolating cellular organelles from cultured mammalian cells. All steps should be performed at 4°C to minimize enzymatic activity and metabolite degradation.

Materials:

-

Cultured cells (e.g., HeLa, HEK293, HepG2)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Fractionation Buffer (e.g., 250 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) with freshly added protease and phosphatase inhibitors.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge and appropriate tubes.

Procedure:

-

Cell Harvest: Harvest cultured cells (approx. 1x10⁸ cells) by centrifugation at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and gently resuspend the cell pellet in 10 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Lyse the cells with 15-20 strokes of the pestle. Monitor cell lysis using a microscope (e.g., with Trypan Blue staining). The goal is >90% plasma membrane rupture with intact nuclei.

-

Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube. Centrifuge at 700-800 x g for 10 minutes to pellet the nuclear fraction.

-

Supernatant 1 (S1): Carefully collect the supernatant, which contains mitochondria, peroxisomes, and cytosol, and transfer it to a new tube.

-

Pellet 1 (P1): This is the crude nuclear pellet.

-

-

Mitochondrial Fraction Isolation: Centrifuge the S1 supernatant at 10,000 x g for 15 minutes.

-

Supernatant 2 (S2): This supernatant contains the peroxisomes and the cytosolic fraction. Transfer to a new tube for further processing.

-

Pellet 2 (P2): This is the crude mitochondrial pellet.

-

-

Peroxisomal and Cytosolic Fraction Isolation: Centrifuge the S2 supernatant at 100,000 x g for 1 hour.

-

Supernatant 3 (S3): This final supernatant is the cytosolic fraction .

-

Pellet 3 (P3): This pellet is enriched in microsomes and can be further purified if needed, but for many applications, the S2 fraction is used for combined peroxisome/cytosol analysis before further purification steps like density gradient centrifugation if highly pure peroxisomes are required.

-

-

Washing Fractions: Resuspend the P1 (nuclear) and P2 (mitochondrial) pellets in 1 mL of Fractionation Buffer and centrifuge again under the same conditions to minimize cross-contamination.

-

Purity Assessment (Optional but Recommended): Analyze a small portion of each fraction via Western blot using marker proteins (e.g., Lamin A/C for nucleus, Cytochrome C for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).

Protocol 2: Acyl-CoA Extraction and Analysis

This protocol outlines the extraction of short-chain acyl-CoAs from the isolated subcellular fractions for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Isolated subcellular fractions from Protocol 2.1.

-

Internal Standard: Stable isotope-labeled acyl-CoA (if available) or a structurally similar acyl-CoA not expected in the sample. The SILEC-SF method, which uses whole cells grown with labeled precursors as internal standards before fractionation, is a highly rigorous approach.[9][10]

-

Extraction Solvent: Acetonitrile or a solution of 10% trichloroacetic acid (TCA).

-

LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap).

Procedure:

-

Protein Quantification: Determine the protein concentration of each subcellular fraction (e.g., using a BCA assay) to normalize the final metabolite quantities.

-

Extraction:

-

To a known amount of protein from each fraction (e.g., 100 µg), add the internal standard.

-

Add 3 volumes of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube. Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial LC mobile phase (e.g., aqueous buffer with ammonium (B1175870) acetate).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separation is typically achieved using a C18 reversed-phase column.

-

Detection is performed using tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition for this compound. The fragmentation of acyl-CoAs often yields a characteristic neutral loss or a specific fragment from the CoA moiety, which can be used for detection.

-

Quantification is achieved by comparing the peak area of endogenous this compound to that of the known concentration of the internal standard.

-

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for determining the subcellular localization of this compound.

Caption: Workflow for Subcellular Metabolite Analysis.

Putative Metabolic Pathways of this compound

This diagram outlines the inferred metabolic pathways involving this compound across different cellular compartments.

Caption: Inferred Subcellular Metabolism of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Reactome | alpha-methyl-beta-hydroxybutyryl-CoA + NAD+ <=> alpha-methylacetoacetyl-CoA + NADH + H+ [reactome.org]

- 3. compartments.jensenlab.org [compartments.jensenlab.org]

- 4. 2-Methylbutyryl CoA dehydrogenase from mitochondria of Ascaris suum and its relationship to NADH-dependent 2-methylcrotonyl CoA reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxybutyryl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known chemical properties and stability of 2-Hydroxybutyryl-CoA, a significant intermediate in various metabolic pathways. The information is curated for professionals in research and drug development who require a technical understanding of this molecule.

Chemical Properties

This compound is a thioester of coenzyme A and 2-hydroxybutyric acid. Its chemical properties are foundational to its biological role and behavior in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H42N7O18P3S | --INVALID-LINK-- |

| Molecular Weight | 853.6 g/mol | --INVALID-LINK-- |

| Predicted pKa (Strongest Basic) | 4.01 (for the related 2-Methyl-3-hydroxybutyryl-CoA) | --INVALID-LINK-- |

| Solubility | Soluble in water and methanol. | [1] |

Stability Profile

The stability of this compound is a critical factor in its biological function and for in vitro experimental design. Thioester bonds are susceptible to hydrolysis, and the stability is influenced by pH, temperature, and enzymatic activity.

2.1. pH-Dependent Stability

The thioester bond of acyl-CoAs is prone to hydrolysis, a reaction that is catalyzed by both acid and base. While specific quantitative data for this compound is scarce, the general principles of thioester hydrolysis apply. The rate of hydrolysis is typically lowest in the neutral pH range and increases under both acidic and alkaline conditions. For some esters, a change in pH from 7.4 to 8.0 can significantly increase the rate of hydrolysis.[2]

2.2. Thermal Stability

Acyl-CoA molecules can degrade at elevated temperatures. For instance, the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase, which uses hydroxyacyl-CoA substrates, decreases over time at room temperature (25°C) and even at 4°C, with freezing being the recommended storage condition to minimize degradation.[3] This suggests that the substrate, this compound, is also susceptible to thermal degradation.

2.3. Enzymatic Stability

In biological systems, the stability of this compound is primarily dictated by the presence of specific enzymes. It is a substrate for enzymes such as 2-hydroxyisobutyryl-CoA mutase, which isomerizes the similar compound 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA.[4] The presence of such enzymes would lead to the rapid conversion of this compound. Conversely, in the absence of specific enzymes, its stability will be governed by the chemical hydrolysis rates under the given conditions.

Table 2: Summary of Stability Characteristics of Acyl-CoAs (as a proxy for this compound)

| Condition | Observation | Implication for this compound |

| Aqueous Solution | Acyl-CoAs are generally unstable in aqueous solutions, with stability decreasing as the acyl chain length increases.[1] | Prone to hydrolysis; fresh solutions should be used for experiments. |

| Organic Solvents | Methanol provides the best stability for reconstituting dry samples of acyl-CoAs.[1] | Methanol is a suitable solvent for storage and handling. |

| pH | Thioester hydrolysis is pH-dependent, with increased rates in acidic and basic conditions. | Stability is expected to be maximal around neutral pH. |

| Temperature | Freezing minimizes the degradation of related enzymes and likely the acyl-CoA substrates.[3] | Store at -20°C or below for long-term stability. |

| Enzymatic Environment | Rapidly metabolized by specific enzymes like mutases.[4] | Stability in biological matrices will be low due to enzymatic turnover. |

Metabolic Significance and Signaling Pathways

This compound is closely related to 2-hydroxybutyrate (2-HB), a recognized biomarker for insulin (B600854) resistance and oxidative stress.[1][5] 2-HB is formed from the reduction of α-ketobutyrate, which is a byproduct of the catabolism of threonine and methionine and the synthesis of glutathione.[5] The formation of this compound is an activation step, preparing 2-hydroxybutyrate for further metabolic reactions.

Below is a diagram illustrating the putative metabolic pathway involving this compound, based on the known metabolism of 2-hydroxybutyrate and related acyl-CoAs.

Experimental Protocols

Precise quantification of this compound is essential for studying its stability and metabolic role. The following section outlines a general methodology for its analysis.

4.1. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[6][7]

4.1.1. Sample Preparation

-

Extraction: Biological samples (cells or tissues) are typically extracted with a cold solution, such as 10% trichloroacetic acid or methanol, to precipitate proteins and extract small molecules.[8]

-

Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with an odd-numbered carbon chain) should be added at the beginning of the extraction to account for sample loss and matrix effects.[1]

-

Cleanup: The supernatant is collected after centrifugation. Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[7]

4.1.2. LC-MS/MS Analysis

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[1]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[7]

4.2. Stability Assessment Workflow

The following workflow can be employed to assess the stability of this compound under different conditions.

Conclusion

This compound is a key metabolic intermediate whose chemical properties and stability are of significant interest to researchers in various fields. While direct experimental data for some of its properties are limited, a good understanding can be derived from the behavior of similar short-chain hydroxy acyl-CoAs. Its inherent instability in aqueous solutions and susceptibility to enzymatic degradation necessitate careful handling and storage. The analytical methods and workflows described provide a framework for the further characterization of this important molecule. Future research should focus on obtaining precise quantitative data on the pKa, solubility, and degradation kinetics of this compound to fully elucidate its role in health and disease.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]